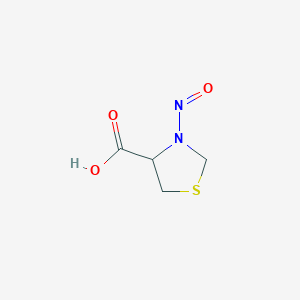
3-氧代-3-(4-(三氟甲基)苯基)丙酸乙酯
描述
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, commonly known as “3-TFMP”, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless liquid with a sweet, fruity odor and has been used in the production of pharmaceuticals, agrochemicals, and other products. 3-TFMP has a wide range of applications due to its unique physical and chemical properties.
科学研究应用
医药应用
三氟甲基基团广泛存在于医药化合物中 . 它能增强药物在化学和代谢稳定性、亲脂性以及结合选择性方面的效果 . 这使得“3-氧代-3-(4-(三氟甲基)苯基)丙酸乙酯”成为开发新药的潜在候选者。
农药应用
与医药应用类似,三氟甲基基团在农药化合物中也很常见 . 它可以增强杀虫剂和其他农药的有效性,使得该化合物在该领域具有潜在用途。
FDA 批准药物的合成
三氟甲基基团是许多 FDA 批准药物的常见特征 . 因此,“3-氧代-3-(4-(三氟甲基)苯基)丙酸乙酯”可以用于合成这些药物。
光氧化还原催化
三氟甲基基团可以通过光氧化还原催化引入到不同的骨架中 . 该过程涉及使用可见光,已成为合成化学中的一个活跃话题 .
索拉非尼的合成
索拉非尼是一种癌症治疗药物,是通过使二氯甲烷中的苯胺与 4-氯-3-(三氟甲基)苯基异氰酸酯反应合成的 . “3-氧代-3-(4-(三氟甲基)苯基)丙酸乙酯”可能用于该合成过程。
疼痛管理
该化合物可能用于疼痛管理。 脑膜血管和硬脑膜对疼痛敏感,由周围感觉三叉神经支配,产生神经递质,即降钙素基因相关肽 (CGRP) 受体拮抗剂 .
安全和危害
The safety information for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate indicates that it has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVSJPSNQIPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375095 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106263-53-0 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)




![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)



